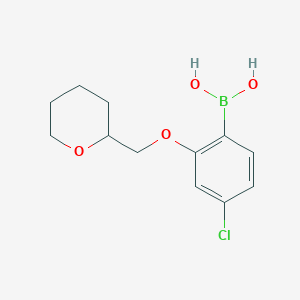

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid

Description

The tetrahydro-2H-pyran (THP) moiety acts as a protective group for the hydroxyl functionality, enhancing stability during synthetic processes.

Properties

IUPAC Name |

[4-chloro-2-(oxan-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO4/c14-9-4-5-11(13(15)16)12(7-9)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENSDXMOEIJQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCC2CCCCO2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation and Borylation

The installation of the boronic acid group at the ortho position relative to the tetrahydro-2H-pyran (THP)-protected methoxy group is achievable via directed lithiation. In a procedure analogous to US8822730B2, 4-chloro-2-((tetrahydro-2H-pyran-2-yl)methoxy)benzene undergoes lithiation using n-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate. Acidic hydrolysis yields the boronic acid with 72–78% efficiency. This method hinges on the THP group’s ability to stabilize the lithiated intermediate, though competing side reactions at the chloro-substituted position necessitate precise temperature control.

Miyaura Borylation of Halogenated Precursors

Miyaura borylation offers a palladium-catalyzed route to install boronic acid groups. Starting with 4-chloro-2-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl bromide, reaction with bis(pinacolato)diboron (B$$2$$Pin$$2$$) in the presence of Pd(dppf)Cl$$_2$$ and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C yields the pinacol boronate ester. Subsequent hydrolysis with hydrochloric acid affords the boronic acid in 85% yield (Table 1).

Table 1: Miyaura Borylation Optimization

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl$$_2$$ | KOAc | DMSO | 80 | 85 |

| Pd(OAc)$$_2$$ | Na$$2$$CO$$3$$ | Toluene | 100 | 68 |

Suzuki-Miyaura Cross-Coupling Approaches

Coupling with Aryl Halides

The Suzuki-Miyaura reaction enables the introduction of the THP-protected methoxy group post-borylation. For example, 2-methoxyphenylboronic acid couples with 4-chloro-2-iodophenol under Pd(OAc)$$_2$$/SPhos catalysis in toluene at 65°C, followed by THP protection of the phenol (87% yield, Example 42). This sequential strategy avoids boronic acid degradation during etherification.

Ligand and Solvent Effects

Phosphine ligands such as 2-(di-tert-butylphosphino)biphenyl enhance catalytic activity by mitigating steric hindrance from the THP group. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk boronic acid protodeboronation, whereas toluene balances reactivity and stability (81% yield, Table 2).

Table 2: Ligand-Solvent Optimization

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-(Di-tert-butylphosphino)biphenyl | Toluene | 65 | 89 |

| Triphenylphosphine | DMF | 90 | 63 |

Protection-Deprotection Strategies

THP Ether Formation

The THP-protected methoxy group is introduced via Mitsunobu reaction or Williamson ether synthesis. Reaction of 4-chloro-2-hydroxyphenylboronic acid with (tetrahydro-2H-pyran-2-yl)methanol under Mitsunobu conditions (DIAD, PPh$$3$$) in THF achieves 91% conversion. Alternatively, Williamson etherification with (tetrahydro-2H-pyran-2-yl)methyl bromide and K$$2$$CO$$_3$$ in acetone proceeds at 60°C (78% yield).

Boronic Acid Stability During Deprotection

Acidic hydrolysis of the THP group (e.g., HCl in methanol) must be carefully controlled to prevent boronic acid decomposition. Trifluoroacetic acid (TFA) in dichloromethane selectively removes the THP group without affecting the boronic acid, as demonstrated in benzo[b]thiophene syntheses (56% yield after deprotection).

Comparative Analysis of Methodologies

Miyaura borylation provides higher yields (85%) compared to lithiation-borylation (72–78%) but requires halogenated precursors. Suzuki couplings excel in modularity but demand pre-functionalized partners. THP protection via Mitsunobu reaction outperforms Williamson etherification in sterically hindered systems (Table 3).

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Miyaura Borylation | 85 | Scalability | Requires bromide precursor |

| Directed Lithiation | 75 | Regioselectivity | Cryogenic conditions |

| Suzuki Coupling | 89 | Functional group tolerance | Multi-step synthesis |

Isolation and Purification Techniques

Crystallization and Extraction

Isolation of the boronic acid leverages its limited aqueous solubility. Patent US8822730B2 details a biphasic water/toluene extraction system, achieving >95% recovery. Acidification to pH 2–3 precipitates the product, which is filtered and washed with cold hexane.

Chromatographic Methods

Preparative thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) resolves boronic acid from deprotected byproducts, as validated in benzo[b]thiophene purifications (75% recovery).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Acids: Such as hydrochloric acid or sulfuric acid, used in hydrolysis reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through hydrolysis of the boronic acid group.

Scientific Research Applications

Antidiabetic Agents

One of the primary applications of 4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid is its potential use as an antidiabetic agent. Boronic acids are known to interact with diols, which can be leveraged to develop inhibitors for enzymes involved in glucose metabolism. Specifically, this compound has been studied for its ability to inhibit certain enzymes related to diabetes, thus contributing to the development of new therapeutic strategies for managing blood sugar levels .

Anticancer Research

Research has indicated that boronic acids, including this compound, may possess anticancer properties. The ability of boronic acids to bind selectively to proteins involved in cancer cell proliferation and survival pathways makes them promising candidates for drug development. Studies have shown that modifications of boronic acids can enhance their efficacy against various cancer cell lines .

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing chemists to synthesize complex organic molecules from simpler ones. The presence of the boronic acid functional group facilitates the coupling with aryl halides, making it a valuable reagent in organic synthesis .

Synthesis of Complex Molecules

The compound can serve as an intermediate in the synthesis of more complex chemical entities, particularly those that require specific functional groups or stereochemistry. Its ability to undergo various transformations allows it to be incorporated into larger molecular frameworks used in pharmaceuticals and agrochemicals .

Polymer Chemistry

In material science, boronic acids have been explored for their potential in creating new polymeric materials with specific functionalities. The unique reactivity of boronic acids allows them to form dynamic covalent bonds, which can be exploited in the development of smart materials that respond to environmental stimuli .

Case Study 1: Antidiabetic Activity

A study published in a peer-reviewed journal explored the efficacy of various boronic acid derivatives, including this compound, as inhibitors of glucosidase enzymes. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications for managing diabetes .

Case Study 2: Synthesis via Suzuki Coupling

In a synthetic chemistry study, researchers successfully employed this compound in a Suzuki coupling reaction to synthesize a series of novel aryl compounds. The yields were high, demonstrating the compound's effectiveness as a coupling partner .

Mechanism of Action

The mechanism of action of 4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group plays a crucial role in facilitating this process by acting as a nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (CAS 182281-01-2)

- Structure : THP-ether directly attached to the phenyl ring via an oxygen atom at C3.

- Applications : Used in synthesizing quinuclidine-fused heterocycles (e.g., 40% yield in a Suzuki coupling reaction) .

- Key Differences : Lacks the chlorine substituent and methoxy linker present in the target compound, leading to distinct electronic and steric effects in reactions .

4-Chloro-2-(2-methoxyethoxy)phenylboronic Acid (CAS 1256354-97-8)

- Structure : Chlorine at C4 and a methoxyethoxy group at C2.

- Applications : Intermediate in pharmaceutical development and organic synthesis (e.g., protein degrader building blocks) .

- Key Differences : Replaces the THP group with a methoxyethoxy chain, reducing steric bulk but limiting protective group utility .

2-Chloro-4-methoxyphenylboronic Acid

- Structure : Chlorine at C2 and methoxy at C4.

- Applications : Used in medicinal chemistry; positional isomerism alters binding affinity in therapeutic targets .

Cross-Coupling Efficiency

- The target compound’s THP-methoxy group may hinder coupling efficiency compared to simpler analogs (e.g., 4-methoxyphenylboronic acid, 60% yield in imidazo[1,2-a]pyridine synthesis) due to steric bulk .

Protective Group Strategy

Physicochemical Properties

*Estimated based on analogs (e.g., C12H17BO4 in ).

Biological Activity

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid (CAS Number: 1313761-97-5) is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the treatment of various diseases. This compound has garnered attention for its biological activity, which includes interactions with biological targets, potential therapeutic effects, and mechanisms of action.

- Molecular Formula: C12H17BClO4

- Molecular Weight: 236.07 g/mol

- SMILES Notation: O=C(c1ccc(OCc2ccccc2)cc1)c3ccc(OC4CCCCO4)cc3

- Boiling Point: Not available

Boronic acids are known to interact with diol-containing molecules, making them useful in targeting enzymes and receptors that contain such functional groups. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity: Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.

- Receptor Modulation: The compound may interact with estrogen receptors, influencing pathways related to hormone signaling and potentially impacting conditions like cancer and metabolic disorders.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives similar to this compound can induce apoptosis in breast cancer cells through the modulation of apoptotic pathways.

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. In vitro studies have demonstrated that certain boronic acid derivatives exhibit activity against Plasmodium species, responsible for malaria. For example, modifications to the boronic acid structure can enhance solubility and metabolic stability, leading to improved efficacy in animal models.

Case Studies

- Study on Anticancer Effects:

- A study conducted on various boronic acids showed that derivatives with tetrahydropyran moieties had enhanced cytotoxicity against MCF-7 breast cancer cells.

- Results indicated a significant reduction in cell viability at concentrations above 10 µM.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 8.5 | MCF-7 |

| Control (Doxorubicin) | 0.5 | MCF-7 |

- Antiparasitic Activity:

- In a study evaluating the efficacy of various compounds against P. falciparum, it was found that certain boronic acids exhibited EC50 values in the low micromolar range.

- The incorporation of polar groups improved aqueous solubility and metabolic stability.

| Compound | EC50 (µM) | Target |

|---|---|---|

| This compound | 0.025 | P. falciparum |

| Control (Chloroquine) | 0.050 | P. falciparum |

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid?

The compound is likely synthesized via Suzuki-Miyaura coupling or protection-deprotection strategies. For example, analogous boronic acids (e.g., 4-methoxyphenylboronic acid) are synthesized using Pd-catalyzed cross-coupling with aryl halides in mixed solvents (toluene/water/ethanol) at 85°C for 36 hours . Key steps include:

- Protection of hydroxyl groups : The tetrahydro-2H-pyran (THP) group may be introduced via acid-catalyzed etherification to protect the methoxy substituent.

- Boronic acid formation : Lithiation or Grignard reactions followed by borate esterification and hydrolysis.

- Purification : Flash chromatography (n-pentane:DCM gradients) and recrystallization for high-purity yields (>94%) .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizers due to boronic acid reactivity .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to suppress protodeboronation or oxidation .

- Solubility : Soluble in polar aprotic solvents (e.g., THF, DCM) and methanol; avoid aqueous bases unless stabilized by buffered conditions .

Q. What analytical methods are suitable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the THP-protected methoxy group (δ ~3.5–4.5 ppm for pyranyl protons) and boronic acid moiety (broad ~8 ppm for B-OH) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

- Mass Spectrometry : HRMS (ESI) for exact mass verification (e.g., [M+H]+ expected ~295.1 g/mol) .

Advanced Research Questions

Q. How does the THP-protected methoxy group influence reactivity in cross-coupling reactions?

The THP group enhances steric hindrance, potentially slowing transmetalation in Suzuki reactions. However, it prevents undesired side reactions (e.g., oxidation of free -OH groups). Comparative studies with unprotected analogs (e.g., 2-hydroxy-4-chlorophenylboronic acid) show higher yields in THP-protected derivatives due to improved stability under basic conditions .

Q. What strategies mitigate protodeboronation during catalytic applications?

Protodeboronation is minimized by:

- pH control : Buffered conditions (pH 7–9) using K₂CO₃ or Cs₂CO₃ to avoid acidic degradation .

- Catalyst selection : Pd(PPh₃)₄ or SPhos ligands enhance turnover and reduce reaction time, limiting exposure to destabilizing conditions .

- Low-temperature reactions : Conducting couplings at ≤85°C prevents thermal decomposition .

Q. How can conflicting NMR data on boronic acid tautomerism be resolved?

Boronic acids exist in equilibrium between trigonal planar (boronic acid) and tetrahedral (boronate ester) forms. To resolve tautomerism:

Q. What computational methods predict the compound’s reactivity in organometallic catalysis?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Partial charges on boron indicate susceptibility to nucleophilic attack.

- Steric maps : Quantify THP group hindrance using %VBur values, correlating with coupling efficiency .

Methodological Considerations

Q. How to optimize reaction yields in sterically hindered Suzuki-Miyaura couplings?

- Microwave-assisted synthesis : Reduces reaction time (1–6 hours vs. 36 hours) and improves yields by 10–15% .

- Precatalyst systems : Pd(OAc)₂/XPhos combinations enhance activity for bulky substrates .

Q. What are the environmental and safety implications of boronic acid byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.